![molecular formula C10H20ClN B1486276 2-Azaspiro[4.6]undecane hydrochloride CAS No. 2208273-75-8](/img/structure/B1486276.png)
2-Azaspiro[4.6]undecane hydrochloride
Overview
Description
2-Azaspiro[4.6]undecane hydrochloride, also known as 2-Aza-4,6-undecane HCl, is a synthetic compound that has been studied for its potential application in scientific research. It is a cyclic amine derivative and is structurally related to the neurotransmitter dopamine. This compound has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Mechanism of Action
2-Azaspiro[4.6]undecane hydrochloridedecane HCl acts as an agonist of the dopamine receptor and is believed to be involved in the regulation of dopamine-mediated processes. It has been shown to activate the dopamine receptor and to inhibit the reuptake of dopamine.
Biochemical and Physiological Effects
2-Azaspiro[4.6]undecane hydrochloridedecane HCl has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anxiolytic and antidepressant properties. In addition, this compound has been shown to have neuroprotective and neuroregenerative properties.
Advantages and Limitations for Lab Experiments
The use of 2-Azaspiro[4.6]undecane hydrochloridedecane HCl in laboratory experiments has several advantages. This compound is relatively inexpensive and can be easily synthesized. In addition, it is relatively stable and can be stored for long periods of time. However, this compound is not approved for human use and therefore must be used with caution.
Future Directions
The potential applications of 2-Azaspiro[4.6]undecane hydrochloridedecane HCl are still being explored. Future research may focus on the development of more effective and safe drugs based on this compound. In addition, further research may be conducted to explore its potential use in treating Parkinson’s Disease. Additionally, its potential use in treating other neurological disorders may be explored. Finally, its potential use in treating certain types of cancer may be investigated.
Scientific Research Applications
2-Azaspiro[4.6]undecane hydrochloridedecane HCl has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry. This compound has been used to study the effects of dopamine on various cellular processes and has been found to have anti-inflammatory and anti-cancer properties. It has also been used to study the effects of dopamine on the central nervous system, as well as its potential use in treating Parkinson’s Disease.
properties
IUPAC Name |
2-azaspiro[4.6]undecane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-6-10(5-3-1)7-8-11-9-10;/h11H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFZESNISYDOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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